1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
423738-22-1
VCID:
VC0367794
InChI:
InChI=1S/C23H28N2O7/c1-28-17-5-7-18(8-6-17)32-15-21(26)24-9-11-25(12-10-24)23(27)16-13-19(29-2)22(31-4)20(14-16)30-3/h5-8,13-14H,9-12,15H2,1-4H3
SMILES:
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Molecular Formula:
C23H28N2O7
Molecular Weight:
444.5g/mol
1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine
CAS No.: 423738-22-1
Main Products
VCID: VC0367794
Molecular Formula: C23H28N2O7
Molecular Weight: 444.5g/mol
CAS No. | 423738-22-1 |
---|---|
Product Name | 1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine |
Molecular Formula | C23H28N2O7 |
Molecular Weight | 444.5g/mol |
IUPAC Name | 2-(4-methoxyphenoxy)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C23H28N2O7/c1-28-17-5-7-18(8-6-17)32-15-21(26)24-9-11-25(12-10-24)23(27)16-13-19(29-2)22(31-4)20(14-16)30-3/h5-8,13-14H,9-12,15H2,1-4H3 |
Standard InChIKey | DVQPGSLVHCYTBL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
PubChem Compound | 2877882 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume